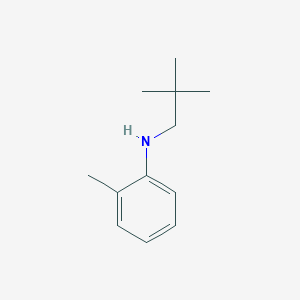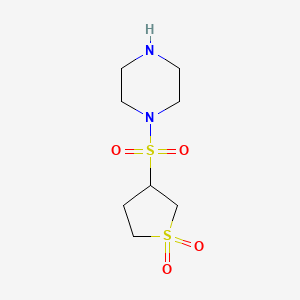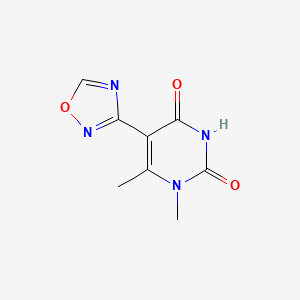
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology and Medicine
In biology and medicine, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism of action of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonate
Uniqueness
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications. The tert-butyl and methyl groups on the pyrazole ring also contribute to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H15ClN2O2S |
|---|---|
Peso molecular |
250.75 g/mol |
Nombre IUPAC |
(3-tert-butyl-1-methylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-9(2,3)8-7(5-12(4)11-8)6-15(10,13)14/h5H,6H2,1-4H3 |
Clave InChI |
OIZJEYBGGPJKGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C=C1CS(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)




![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)


